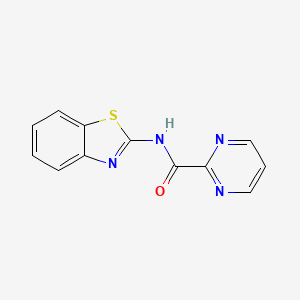

Benzothiazolyl pyrimidine carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIYMCSAJCTRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Benzothiazolyl Pyrimidine (B1678525) Carboxamide Derivatives

The assembly of the target scaffold can be approached by building each heterocyclic system sequentially or by using convergent strategies where pre-functionalized rings are coupled together.

Condensation of 2-Aminobenzenethiol: This is the most frequently used approach, where 2-aminobenzenethiol is reacted with various functional groups. nih.gov For instance, condensation with aromatic aldehydes can be achieved by refluxing in toluene. nih.gov A study found that using ammonium (B1175870) chloride (NH4Cl) as a recyclable catalyst in a methanol-water mixture at room temperature can produce benzothiazoles in high yields. nih.gov

From Ortho-Substituted Anilines: Benzothiazoles can also be synthesized from ortho-halogenated anilines reacting with reagents like isothiocyanates, carbon disulfide, or acid chlorides with Lawesson's reagent. nih.gov

Intramolecular Cyclization: Another strategy is the intramolecular cyclization of ortho-halogenated precursors, such as ortho-halothioureas, often using transition metal catalysts like Cu(I) and Pd(II). nih.gov

Classical Named Reactions: Several classic synthesis methods, though generally for thiazoles, can be adapted for benzothiazoles. These include the Hantzsch synthesis (condensation of an α-halocarbonyl with a thioamide), the Gabriel synthesis (reacting α-acylamino ketones with phosphorus pentasulfide), and the Cook-Heilborn synthesis (using α-aminonitriles with carbon disulfide or related reagents). pharmaguideline.com

The pyrimidine ring can be constructed through various cyclization strategies, often by reacting amidines with 1,3-dielectrophiles or their synthetic equivalents.

Pinner Synthesis: A classical method involves the condensation of 1,3-dicarbonyl compounds, or their analogues like β-keto esters and unsaturated ketones, with amidines. mdpi.com

Cycloaddition Reactions: Copper-catalyzed [3+3] cycloaddition of terminal alkynes, carbon dioxide, and amidine hydrochloride is a powerful tool for building 2,6-disubstituted pyrimidones. mdpi.com

Multi-component Annulation: Pseudo five-component reactions involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium acetate (B1210297) have been used to synthesize 2,4,6-triaryl pyrimidines under acid catalysis. mdpi.com

From Malononitrile (B47326) Derivatives: Pyrimidines can be synthesized from the reaction of amidines with malononitrile dimers, where the yield is influenced by the electronic nature of substituents on the amidine's aryl group. mdpi.com

Biginelli-type Reactions: The Biginelli reaction and its variations are widely used for pyrimidine synthesis. tandfonline.com For example, a three-component reaction of ethyl cyanoacetate, benzaldehyde, and thiourea (B124793) in the presence of ethanol (B145695) and potassium hydroxide (B78521) can yield a 5-cyano-6-phenyl pyrimidine scaffold. tandfonline.com

From Ketones and Amidines: A copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general route to functionalized pyrimidines. organic-chemistry.org Similarly, reacting ketones and amidines in the presence of TEMPO and an iron(II) complex is another effective method. organic-chemistry.org

The carboxamide bond is typically the final linkage formed to complete the molecule.

Amidation with Coupling Agents: The most common method is the reaction between a carboxylic acid and an amine. jocpr.com This amidation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Solid-Phase Synthesis: For combinatorial libraries, solid-phase synthesis is employed. Acid-labile linkers, like the Rink linker, are preferred for generating primary carboxamides. combichemistry.com The starting carboxylic acid is attached to the linker, and after further synthetic modifications, the final product is cleaved from the resin using trifluoroacetic acid (TFA). combichemistry.com

Oxidative Amidation: Alternative "green" methods have been developed, such as the direct oxidative coupling of aldehydes with amines. researchgate.net One such method uses PEG-400 as a solvent with an oxidant system like CCl3CN/H2O2. researchgate.net

Multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules like benzothiazolyl pyrimidine carboxamides in a single step, enhancing atom and step economy.

Four-Component Pyrimidine Carboxamide Synthesis: A palladium-catalyzed four-component reaction has been developed using three starting materials: amidines, styrene, and N,N-dimethylformamide (DMF). nih.gov In this process, DMF remarkably acts as both a one-carbon synthon and an amide synthon. nih.gov

Three-Component Fused Systems: Fused benzo nih.govcombichemistry.comthiazolo[3,2-a]pyrimidine analogues can be synthesized via a one-pot, three-component reaction. researchgate.net One such protocol involves reacting 2-amino-benzothiazole, various aldehydes, and an active methylene (B1212753) compound in ethanol, which can be accelerated by ultrasound irradiation. researchgate.net Another approach uses an l-proline (B1679175) organocatalyst in water for the reaction of isatin (B1672199), malononitrile, and 2-aminobenzothiazole (B30445) to create spiro[benzothiazolo[3,2-a]pyrimidine-4,3′-indolines]. researchgate.net

Table 1: Examples of Multi-Component Reactions for Scaffold Assembly

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3SM-4CR | Amidine, Styrene, DMF | Palladium Catalyst, Green Oxidant | Pyrimidine Carboxamide | nih.gov |

| 3-Component | 2-Aminobenzothiazole, Aldehyde, Ethyl Acetoacetate | Fe3O4@nano-cellulose/Cu(II), Solvent-free, 80 °C | 4H-pyrimido[2,1-b]benzothiazole | researchgate.net |

| 3-Component | Isatin, Malononitrile, 2-Aminobenzothiazole | l-proline, Aqueous media | Spiro[benzothiazolo[3,2-a]pyrimidine-4,3′-indoline] | researchgate.net |

| 3-Component | 2-benzothiazolyl guanidine (B92328), 2-cyano-3-(dimethylamino)-N-acrylamide | - | 5-carboxamide-2-aminobenzothiazoyl pyrimidine | nih.gov |

Reaction Mechanisms and Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the synthesis of benzothiazolyl pyrimidine carboxamides, mechanisms often involve cascade or domino sequences of classical reactions.

Pyrimidine Ring Formation Mechanism: A common pathway for forming the pyrimidine ring involves a Michael addition followed by an intramolecular cyclization. nih.gov For example, in the reaction of N-arylsulfonated guanidine with 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile, the amino group of the guanidine adds to the double bond of the acrylonitrile (B1666552) (Michael addition), eliminating dimethylamine. This is followed by the intramolecular cyclization of the other amino group onto the cyano group to form the pyrimidine ring. nih.govnih.gov

Benzothiazole (B30560) Formation Mechanism: In the NH4Cl-catalyzed synthesis of benzothiazoles, it is proposed that the catalyst activates the aldehyde through hydrogen bonding, which facilitates the nucleophilic attack by the amino group of 2-aminobenzenethiol. nih.gov

MCR Mechanisms: The mechanism for MCRs often begins with a Knoevenagel condensation. For instance, in a three-component synthesis of pyrrolo[2,3-d]pyrimidines, the reaction between an arylglyoxal and malononitrile forms an initial adduct via Knoevenagel condensation. beilstein-journals.org This is followed by a Michael addition of an amine and subsequent intramolecular cyclization and dehydration to yield the final product. beilstein-journals.org In the palladium-catalyzed four-component reaction, isotope-labeling experiments proved that DMF serves a dual role, providing both a carbon atom and the amide group for the final pyrimidine carboxamide structure. nih.gov

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is key to achieving high yields and purity while minimizing waste and reaction times.

Catalyst Selection: The choice of catalyst is critical. The synthesis of benzothiazoles from 2-aminobenzenethiol and aldehydes is efficiently catalyzed by recyclable NH4Cl, leading to high yields. nih.gov For pyrimidine synthesis, a CuI/Mg-Al-LDH catalyst has been shown to provide maximum yields in short reaction times. orientjchem.org In MCRs, green organocatalysts like L-proline have been used effectively in aqueous media, allowing for catalyst recycling. researchgate.net Solvent-free syntheses using graphite (B72142) oxide as a catalyst have also been reported, offering an environmentally friendly route with high yields in short times. scielo.br

Energy Sources: The use of non-conventional energy sources can dramatically improve reaction efficiency. Microwave-assisted synthesis is frequently used to accelerate MCRs, leading to excellent yields of pyrrolo[2,3-d]pyrimidines in short reaction times. beilstein-journals.org Similarly, ultrasound irradiation has been employed in the three-component synthesis of fused benzothiazole-pyrimidine systems, affording high yields (95-99%) in just 5-15 minutes at room temperature without the need for a catalyst or complex purification. researchgate.net

Solvent Choice: The move towards "green chemistry" has emphasized the use of environmentally benign solvents. Water has been successfully used as a solvent for some MCRs, offering benefits in product selectivity and ease of separation. researchgate.net In other cases, solvent-free conditions are employed, which simplifies work-up and reduces environmental impact. researchgate.netscielo.br

Table 2: Examples of Optimized Synthetic Conditions

| Target Moiety/Reaction | Conditions | Advantages | Reference |

|---|---|---|---|

| Benzothiazole Synthesis | NH4Cl catalyst, Methanol-water, Room Temperature | High yield, Recyclable catalyst, Mild conditions | nih.gov |

| Fused Benzothiazole-Pyrimidine (MCR) | Ultrasound irradiation, Aqueous ethanol, Room Temp, Catalyst-free | Excellent yields (95-99%), Rapid (5-15 min), Green method | researchgate.net |

| Fused Benzothiazole-Pyrimidine (MCR) | l-proline catalyst, Aqueous media | Reusable organocatalyst, Environmentally sustainable | researchgate.net |

| Benzimidazole (B57391) Derivative Synthesis | Graphite oxide catalyst, Solvent-free, 80 °C | High yield (>85%), Rapid (60 min), Environmentally viable | scielo.br |

Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of benzothiazolyl pyrimidine carboxamides often involves multi-step sequences where control of selectivity is paramount to achieving the desired molecular architecture. Key selective transformations include the construction of the pyrimidine ring and the introduction of substituents.

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrimidines. For instance, in the synthesis of 4-amino-5-(benzo[d]thiazol-2-yl)pyrimidine derivatives, the reaction of guanidine with β-keto esters or their equivalents can potentially lead to two regioisomers. The regiochemical outcome is often dictated by the reaction conditions and the nature of the substituents on the precursors. One common strategy involves the reaction of 2-benzothiazolyl guanidine with various electrophilic synthons. For example, the reaction with 2-cyano-3-(dimethylamino)-N-aryl acrylamide (B121943) derivatives proceeds via a Michael addition of the guanidine amino group to the double bond, followed by intramolecular cyclization to yield the desired 4-amino-5-carboxamide pyrimidine derivative. researchgate.net The regioselectivity is driven by the nucleophilic attack of the more basic guanidine nitrogen onto the electrophilic β-carbon of the acrylamide.

Another example of regioselectivity is observed in the synthesis of N²,5-bis(benzo[d]thiazol-2-yl)pyrimidin-4-amine, where 2-benzothiazolyl guanidine is reacted with 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile. The reaction proceeds through a Michael addition followed by intramolecular cyclization, with the regiochemistry being controlled by the specific reactivity of the guanidine and acrylonitrile moieties. nih.gov

Chemo-selectivity is often addressed during the functionalization of pre-formed benzothiazolyl pyrimidine cores. For example, in the presence of multiple reactive sites, such as chloro-substituents at different positions on the pyrimidine ring, selective nucleophilic substitution can be achieved by exploiting the differential reactivity of these positions. The C4 position of a 2,4-dichloropyrimidine (B19661) is generally more susceptible to nucleophilic attack than the C2 position, allowing for sequential and selective introduction of different substituents. nih.gov

While less commonly reported for this specific scaffold, stereoselectivity becomes important when chiral centers are introduced, for example, through the use of chiral building blocks or asymmetric synthesis. The synthesis of chiral pyrimidine-based benzothiazole compounds can be achieved by employing chiral auxiliaries or catalysts, or by starting from enantiomerically pure precursors.

Post-Synthetic Derivatization Strategies for Structural Diversification

The benzothiazolyl pyrimidine carboxamide scaffold offers multiple sites for post-synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can be broadly categorized into derivatization of the benzothiazole ring, the pyrimidine core, and the amide linkage.

Modifications at the Benzothiazole Ring

The benzothiazole ring system can be functionalized at various positions to explore structure-activity relationships (SAR). Common modifications include the introduction of substituents on the benzene (B151609) ring of the benzothiazole moiety.

One approach involves the regioselective C-H functionalization of the benzothiazole core. For instance, iridium-catalyzed C-H borylation can provide access to versatile borylated benzothiazole intermediates, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl or heteroaryl groups. acs.org This method allows for systematic substitution at specific positions of the benzothiazole ring.

Another strategy is the direct C-H functionalization via the formation of thiazol-2-yl-phosphonium salts. These intermediates can react with a range of nucleophiles, such as alcohols and amines, to introduce diverse substituents at the C2-position of the benzothiazole ring, although this position is part of the pyrimidine linkage in the title compound, this methodology highlights the reactivity of the benzothiazole scaffold. nih.govresearchgate.net

The following table summarizes some examples of modifications at the benzothiazole ring of related heterocyclic compounds.

| Starting Material | Reagents and Conditions | Modification | Reference |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | Ir-catalyst, B2pin2 | C-H borylation at C5 | acs.org |

| Benzothiazole | PPh3, then R-OH or R-NH2 | C2-H etherification or amination | nih.govresearchgate.net |

| 2-(2-aminophenyl)benzothiazole | 4-methoxy salicylaldehyde, methanol, reflux | Formation of a Schiff base at the amino group | biointerfaceresearch.com |

Substituent Variation on the Pyrimidine Core

A common strategy involves the use of substituted pyrimidine precursors in the initial synthesis. For example, starting with a 2,4-dichloro-5-methylpyrimidine (B13550) allows for the introduction of a methyl group at the C5 position. The remaining chloro group at the C2 position can then be substituted with various nucleophiles to introduce further diversity. nih.gov

Structure-activity relationship studies on various pyrimidine derivatives have shown that the position and nature of substituents greatly influence their biological activities. nih.govresearchgate.nethumanjournals.com For instance, the introduction of different aryl or heteroaryl groups at the C6 position of the pyrimidine ring can be achieved by using appropriately substituted chalcones in the initial cyclocondensation reaction. researchgate.net

The following table provides examples of substituent variations on the pyrimidine core of related compounds.

| Core Structure | Position of Variation | Introduced Substituents | Synthetic Approach | Reference |

|---|---|---|---|---|

| Pyrimidine | C2 | Amino, Sulfonamide | Reaction with guanidine or N-arylsulfonated guanidine | nih.gov |

| Pyrimidine | C4 | Various amines | Nucleophilic substitution of a chloro group | nih.gov |

| Thiazolo[5,4-d]pyrimidine | C5 | Aryl, Heteroaryl | Suzuki-Miyaura cross-coupling | nih.gov |

| Thiazolo[4,5-d]pyrimidine | C5 | Trifluoromethyl | Reaction with trifluoroacetic anhydride | mdpi.com |

Amide Nitrogen and Carboxamide Substituent Explorations

The carboxamide group is a crucial component of the this compound scaffold and provides a key point for derivatization. Modifications can be made to the amide nitrogen and the substituent attached to the carbonyl group.

The synthesis of N-substituted pyrimidine-4-carboxamides can be achieved by reacting the corresponding pyrimidine-4-carbonyl chloride with a variety of primary or secondary amines. researchgate.net This allows for the introduction of a wide range of substituents at the amide nitrogen, enabling the exploration of the chemical space around this part of the molecule.

The nature of the substituent on the amide nitrogen can have a significant impact on the biological activity. For example, in a series of pyrimidine derivatives, the introduction of a hexanoyl chain on the amide nitrogen was found to be more active than the parent compound with a free primary amine. nih.gov

Furthermore, the amide bond itself can be modified. For instance, the synthesis of N-carboxamidine-substituted analogues has been explored in other heterocyclic systems, suggesting that similar modifications could be applied to the this compound scaffold. nih.gov

The following table summarizes explorations of the amide and carboxamide substituents in related pyrimidine carboxamide systems.

| Core Structure | Modification Strategy | Resulting Moiety | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Reaction of 3-amino-4-oxo derivative with acid chlorides | N-acyl carboxamides | researchgate.net |

| Pyrimidine | Reaction of 2-amino derivative with long-chain acid chlorides | N-alkanoyl amides | nih.gov |

| 1,2,4-Triazole | Synthesis from carboxamide precursor | N-substituted carboxamidines | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Systematic Elucidation of Structural Determinants for Biological Activity

The biological activity of benzothiazolyl pyrimidine (B1678525) carboxamides is not dictated by a single feature but rather by the synergistic contribution of its core components: the benzothiazole (B30560) ring, the central pyrimidine ring, and the interconnecting carboxamide linkage. Research has systematically dissected the molecule to understand the importance of each part.

The benzothiazole moiety itself is a well-established pharmacophore, known to engage in various biological interactions. researchgate.netbenthamscience.com Its fusion with a pyrimidine ring, another privileged scaffold in medicinal chemistry, creates a hybrid structure with diverse pharmacological potential. nih.govmdpi.com The carboxamide linker is not merely a spacer; its hydrogen bonding capabilities (both as a donor and acceptor) are often crucial for anchoring the molecule within the active site of a biological target. bu.edu.eg

Studies have shown that the core scaffold is essential, but the nature and placement of substituents on both the benzothiazole and pyrimidine rings are the primary determinants of specific biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. mdpi.comresearchgate.net For instance, in the development of anti-tubercular agents, the thioacetamido linkage between the benzothiazole and pyrimidine moieties was identified as a key structural element. nih.gov

Positional and Substituent Effects on Molecular Recognition

The specific position and electronic nature of substituents on the aromatic rings play a pivotal role in molecular recognition and subsequent biological activity.

Pyrimidine Ring Substitutions: In a series of anti-tubercular benzothiazole-pyrimidine hybrids, modifications at the N-1 and C-6 positions of the pyrimidine ring were explored. N-alkylation at the N-1 position was generally favorable for activity. nih.gov

Benzothiazole Ring Substitutions: Investigations into various benzothiazole derivatives have revealed that substitutions at the C-2 and C-6 positions are particularly critical for modulating their biological properties. researchgate.net

Anilino Moiety Substitutions: In one study, when an anilino group was attached to the pyrimidine ring, substitutions on this aniline (B41778) ring significantly impacted anti-tubercular activity. Para-substitution with a methoxy (B1213986) or chloro group led to a decrease in activity, whereas an ortho-carboxy group resulted in slightly better activity, suggesting that both the position and electronic nature of the substituent are crucial. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The introduction of halogen groups, such as fluorine and chlorine, on an aryl group attached to the pyrimidine ring has been shown to increase the cytotoxic activity of certain derivatives. researchgate.net This highlights the potential importance of electron-withdrawing groups in enhancing potency.

The following table summarizes the effects of various substituents on the anti-tubercular activity of a series of benzothiazolyl pyrimidine carboxamide analogs.

Interactive Data Table: Substituent Effects on Anti-Tubercular Activity

| Compound | Substituent on Pyrimidine Ring | Attached Moiety | Substitution on Moiety | MIC (µg/mL) |

|---|---|---|---|---|

| 4 | Unsubstituted | - | - | 3.9 |

| 5c | N-benzyl | - | - | 0.24 |

| 7b | 6-anilino | Aniline | p-methoxy | 125 |

| 7c | 6-anilino | Aniline | p-chloro | 125 |

| 7d | 6-anilino | Aniline | o-carboxy | 31.25 |

Exploration of Lipophilicity and Steric Bulk in Activity Modulation

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. In the context of benzothiazolyl pyrimidine carboxamides, modulating lipophilicity has been a key strategy for optimizing activity.

For anti-tubercular derivatives, it was found that increasing the lipophilic character at the N-1 position of the pyrimidine ring, for example by introducing a benzyl (B1604629) group, led to a significant enhancement in activity. nih.gov This suggests that improved membrane permeability or enhanced binding in a hydrophobic pocket of the target enzyme could be responsible for the observed effect.

The steric bulk of substituents also plays a critical role. While increasing lipophilicity can be beneficial, excessively bulky groups can lead to steric hindrance, preventing the molecule from fitting into the target's binding site. The observation that ortho-substitution on an anilino moiety was more favorable than para-substitution could be related to steric factors, potentially forcing the molecule into a more bioactive conformation. nih.gov However, the introduction of bulky alicyclic amino groups like pyrrolidine (B122466) and thiomorpholine (B91149) did not improve anti-tubercular activity, indicating a delicate balance between size, shape, and lipophilicity is required for optimal biological function. nih.gov

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, particularly around the carboxamide linker, which allows it to adopt various spatial arrangements.

While comprehensive conformational analysis studies specifically for this scaffold are not extensively reported, molecular docking simulations performed in several studies provide valuable insights. nih.gov These computational studies model the likely binding pose of the molecule within the active site of an enzyme. For a molecule to be active, it must adopt a conformation that complements the shape and chemical environment of the binding pocket.

The carboxamide linker is often central to this conformational flexibility. The planarity of the amide bond and the potential for rotation around the adjacent single bonds determine the relative orientation of the benzothiazole and pyrimidine ring systems. Docking studies on related benzothiazole amides have suggested that hydrophobic interactions involving the benzothiazole ring contribute significantly to binding potency, implying that a conformation allowing for optimal placement of this ring in a hydrophobic pocket is crucial. nih.gov The ability to form key hydrogen bonds with catalytic residues in the target enzyme is also a recurring theme, underscoring the importance of a conformation that correctly positions the hydrogen bond donors and acceptors of the carboxamide group. nih.gov

Application of SAR in Lead Optimization and Analog Design

SAR data is the driving force behind lead optimization, the process of refining a "hit" compound with initial activity into a more potent and drug-like "lead" candidate. The development of benzothiazolyl pyrimidine carboxamides provides clear examples of this iterative process.

In the quest for new anti-tubercular agents, a lead compound (compound 4) with moderate activity (MIC of 3.9 µg/mL) was identified. nih.gov Based on the hypothesis that increasing lipophilicity could enhance activity, a series of N-alkylated analogs were designed and synthesized. This strategy proved highly successful, leading to the discovery of an N-benzyl derivative (compound 5c) with a dramatically improved MIC of 0.24 µg/mL. nih.gov

Further exploration involved modifying other positions on the pyrimidine ring. While substitutions at the C-6 position with various anilino and alicyclic amino groups did not yield more potent compounds, these negative results were still valuable, helping to map out the structural requirements for activity and guiding future design efforts away from unproductive avenues. nih.gov This systematic approach of designing, synthesizing, and testing new analogs based on evolving SAR is the essence of modern drug discovery. researchgate.netnih.gov

Disconnects and Anomalies in SAR Data Analysis

While SAR studies often reveal clear trends, there can be instances where the biological data does not conform to expectations. These anomalies, or "activity cliffs," where a minor structural change leads to a dramatic loss of activity, can be as informative as positive correlations.

In the study of anti-tubercular benzothiazole-pyrimidine hybrids, a notable disconnect was observed with substitutions on the C-6 anilino moiety. nih.gov While a general trend might suggest that adding substituents could modulate activity, the introduction of para-methoxy and para-chloro groups led to a drastic reduction in potency (MIC of 125 µg/mL) compared to the unsubstituted lead. nih.gov This suggests that this specific region of the molecule is highly sensitive to substitution and that steric or electronic factors at the para-position are detrimental to its interaction with the biological target.

Another interesting observation was that replacing the chloro group at C-6 of the pyrimidine with a hydrazino or thione group resulted in compounds with activity similar to the original lead compound. nih.gov This lack of change in activity upon significant modification of the substituent is also a form of SAR disconnect, indicating that the specific nature of the substituent at this position may be less critical than at other positions, as long as it does not introduce unfavorable steric or electronic clashes. Such anomalies challenge initial hypotheses and force a refinement of the SAR model, ultimately leading to a more nuanced understanding of the molecular requirements for activity.

Molecular Mechanisms of Action and Biological Target Identification

In Vitro Biochemical and Cellular Target Engagement Studies

Direct engagement with biological macromolecules is a primary determinant of a compound's pharmacological activity. For benzothiazolyl pyrimidine (B1678525) carboxamides, in vitro studies have been instrumental in identifying interactions with enzymes, receptors, and nucleic acids.

A significant body of research has demonstrated that benzothiazolyl pyrimidine carboxamides can act as potent inhibitors of various enzymes crucial for pathogen survival and disease progression.

Notably, certain derivatives have been identified as dual inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and Thymidylate Kinase (TMPKmt), both of which are essential for Mycobacterium tuberculosis nih.gov. The DprE1 enzyme is vital for the synthesis of the mycobacterial cell wall, while TMPKmt plays a key role in DNA formation nih.gov. A series of newly synthesized benzothiazole (B30560)–pyrimidine hybrids showed potent anti-tubercular activity, with compounds 5c and 15 being particularly effective against drug-sensitive and drug-resistant strains nih.govtandfonline.comnih.govresearchgate.net. The N-benzyl derivative 5c demonstrated the highest activity among all synthesized molecules in one study nih.gov.

Other studies have focused on dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. Benzothiazole derivatives bearing a pyrazolone (B3327878) ring have shown the potential to inhibit the DHPS enzyme mdpi.com. The inhibition of cyclooxygenase (COX) enzymes, which are key in inflammatory responses, has also been explored. Thiazole (B1198619) carboxamide derivatives have been investigated as inhibitors of both COX-1 and COX-2 nih.gov.

Furthermore, benzothiazole-based compounds have been evaluated as inhibitors of protein kinases, such as the p56lck enzyme, which is involved in T-cell signaling pathways and represents a target in cancer therapy biointerfaceresearch.com. Derivatives have also shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase and telomerase rsc.orgnih.gov.

| Compound Class | Target Enzyme | Biological Significance | Key Findings |

|---|---|---|---|

| Benzothiazole-pyrimidine hybrids (e.g., 5c, 15) | DprE1 and TMPKmt | Anti-tubercular | Showed dual inhibitory activity with MIC values as low as 0.24 µg/mL against sensitive M. tuberculosis strains nih.govnih.gov. |

| Benzothiazole derivatives with pyrazolone ring | Dihydropteroate Synthase (DHPS) | Antimicrobial | Demonstrated potential to inhibit DHPS, with potency influenced by substituents on the benzene (B151609) ring mdpi.com. |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory | Act as inhibitors of COX enzymes, crucial for prostaglandin biosynthesis nih.gov. |

| Benzothiazole-based derivatives | p56lck Kinase | Anticancer | Designed to inhibit T-cell signaling for potential cancer treatment biointerfaceresearch.com. |

| Benzothiazole-1,2,3-triazole hybrids | EGFR Kinase | Anticancer | Compounds 8a and 8b exhibited potent inhibition with IC50 values of 0.69 µM and 1.16 µM, respectively rsc.org. |

| Pyrazole-5-carboxamide derivatives | Telomerase | Anticancer | Compound 8e showed potent inhibitory activity with an IC50 value of 1.02 ± 0.08 μM nih.gov. |

The interaction of benzothiazolyl pyrimidine carboxamides with cellular receptors is another key area of investigation. Molecular docking studies have been conducted on the Protein Tyrosine Kinase (PTK) receptor to understand the interactions of effective compounds with the PTK binding site nih.gov. Similarly, EGFR, a receptor tyrosine kinase, has been identified as a target, with docking studies revealing a high binding affinity for certain benzothiazole-1,2,3-triazole hybrid derivatives rsc.org.

While direct studies on the perturbation of protein-protein interactions are emerging, the modulation of signaling pathways often involves such mechanisms. For instance, the inhibition of the STAT3 signaling pathway by benzothiazole derivatives can be linked to the disruption of STAT3 dimerization, a critical protein-protein interaction step required for its activation and function as a transcription factor nih.gov. Compound B19 was shown to block the phosphorylation of STAT3, which is a prerequisite for its dimerization and subsequent nuclear translocation nih.gov.

Benzothiazolyl pyrimidine carboxamides have been shown to interact with nucleic acids, representing a distinct mechanism of action. Certain benzothiazole ligands demonstrate strong binding to DNA, particularly to triplex structures like ATT mdpi.com. The interaction with bacterial DNA gyrase, a type IIA topoisomerase essential for maintaining DNA topology during replication and transcription, has also been a focus. Benzothiazole derivatives have been developed as DNA gyrase inhibitors, with molecular dynamics simulations showing that these compounds can form stable complexes with the enzyme nih.gov. Additionally, some derivatives have been assessed for their effects on bleomycin-induced DNA damage, with several compounds showing a great ability to protect DNA mdpi.com.

Cellular Pathway Modulation and Signal Transduction Analysis

Beyond direct target engagement, it is crucial to understand how these molecular interactions translate into broader effects on cellular signaling. Research has shown that benzothiazole derivatives can potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a known mediator of oncogenic signaling nih.gov.

A study focused on rational drug design identified a series of benzothiazole derivatives that inhibit the IL-6/STAT3 signaling pathway. The compound designated as B19 demonstrated an IC50 value as low as 0.067 μM in a luciferase reporter assay nih.gov. Further analysis using Western blots confirmed that B19 effectively blocked the phosphorylation of STAT3 at two key residues, Tyr 705 and Ser 727. This inhibition of phosphorylation prevents STAT3 activation and its downstream effects, including the suppressed expression of STAT3-mediated genes such as c-MYC and MCL-1 nih.gov. The ultimate cellular consequences of this pathway modulation included the induction of G2/M phase cell cycle arrest and apoptosis in cancer cell lines nih.gov.

Molecular Modeling and Docking Studies for Target Elucidation

Computational methods, particularly molecular modeling and docking, are invaluable for predicting and understanding the interactions between benzothiazolyl pyrimidine carboxamides and their biological targets at an atomic level. These studies provide insights into binding modes, identify key interacting amino acid residues, and help rationalize structure-activity relationships.

Molecular docking studies have been performed for the most active anti-tubercular compounds, 5c and 15, to explore their inhibitory activities against DprE1 and TMPKmt nih.govresearchgate.net. For the DprE1 binding site, compound 5c showed significant interactions, forming hydrogen bonds with Cys387, Pro316, and Gly117 nih.gov. Similarly, both compounds 5c and 15 demonstrated good binding affinity to the TMPKmt enzyme, with key hydrogen bond interactions involving residues Gly10 and Lys13 nih.gov.

In the context of STAT3 inhibition, molecular docking, surface plasmon resonance (SPR), and fluorescence polarization (FP) assays were used to confirm the binding mode of compound B19 within the STAT3 SH2 domain nih.gov. Docking studies have also been applied to understand the inhibition of DNA gyrase, DHPS, and various protein kinases mdpi.comnih.govnih.gov. For instance, docking of benzothiazolopyrimidine derivatives with the DNA gyrase protein (PDB: 2XCT) was used to discover binding types and interaction pockets nih.gov.

| Compound | Protein Target | PDB ID | Key Interacting Residues | Docking Finding |

|---|---|---|---|---|

| Compound 5c | DprE1 | - | Cys387, Pro316, Gly117, His132 | Showed good binding interactions through hydrogen and halogen bonding nih.gov. |

| Compound 15 | DprE1 | - | His132, Tyr415, Gly117, Lys418, Tyr60 | Demonstrated good binding interactions via hydrogen bonding nih.gov. |

| Compound 5c | TMPKmt | - | Gly10, Lys13, Arg95 | Binds to key amino acids in the active site nih.gov. |

| Compound 15 | TMPKmt | - | Arg14, Gly10, Lys13 | Showed significant hydrogen bond interactions nih.gov. |

| Compound B19 | STAT3 (SH2 Domain) | - | Not specified | Docking, SPR, and FP assays confirmed a unique binding mode nih.gov. |

| Benzothiazolopyrimidine derivatives | DNA Gyrase | 2XCT | Not specified | Docking was used to discover binding types and interaction pockets nih.gov. |

| Benzothiazole-1,2,3-triazole hybrid 8a | EGFR Kinase | 1M17 | Met769, Lys721 | Formed a key hydrogen bond with Met769, similar to the co-crystallized ligand rsc.org. |

Affinity Proteomics and Chemoproteomics Approaches for Target Deconvolution

Affinity proteomics and chemoproteomics are powerful methodologies for identifying the direct molecular targets of a small molecule within a complex biological system, such as a cell lysate or a whole organism. These approaches are instrumental in the deconvolution of targets for novel compounds like benzothiazolyl pyrimidine carboxamides, particularly when the primary biological target is unknown or to identify potential off-target interactions.

Affinity-Based Protein Profiling (ABPP)

Affinity-based protein profiling typically involves the chemical modification of the benzothiazolyl pyrimidine carboxamide core structure to incorporate a reactive moiety and a reporter tag, such as biotin. This modified compound, or probe, is then incubated with a proteome. The probe covalently binds to its protein targets, which can then be enriched and identified using mass spectrometry. A competitive ABPP approach can also be utilized, where the proteome is pre-incubated with the unmodified this compound, followed by the addition of a broad-spectrum probe for a particular enzyme class. A reduction in the labeling of a specific protein in the presence of the compound indicates a direct interaction.

Compound-Centric Chemical Proteomics (CCCP)

In a compound-centric chemical proteomics strategy, the this compound is immobilized on a solid support, such as agarose beads, to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell or tissue lysate. The captured proteins are subsequently identified by mass spectrometry. To distinguish specific binders from non-specific interactions, a competition experiment is often performed, where the lysate is pre-incubated with an excess of the free this compound. Proteins that are specifically competed off are considered true interactors.

While specific studies detailing the application of these techniques to benzothiazolyl pyrimidine carboxamides are not extensively documented in publicly available literature, these methodologies represent a crucial step in comprehensively understanding the compound's mechanism of action and potential polypharmacology.

Mechanistic Insights from Structure-Based Design (SBDD)

Structure-based drug design has been a key strategy in the development of benzothiazolyl pyrimidine carboxamides, particularly as inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis. DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tubercular agents.

Researchers have utilized the crystal structure of DprE1 to design and synthesize a series of benzothiazolylpyrimidine-5-carboxamides. Molecular docking studies have provided significant insights into the binding modes of these compounds within the active site of DprE1. These in silico studies have revealed key interactions between the this compound scaffold and amino acid residues of the enzyme.

For instance, docking studies of novel benzothiazolylpyrimidine-5-carboxamide derivatives have shown interactions with key residues such as Cys387, Asn385, Lys418, Tyr314, Gln334, and Lys367. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the binding affinity and inhibitory activity of the compounds. nih.govvlifesciences.com

A pharmacophore model generated from these studies suggests the necessity of an aromatic and aliphatic carbon center, along with a hydrogen bond donor, for the development of potent and selective DprE1 inhibitors. nih.gov The structure-activity relationship (SAR) studies have further elucidated the importance of various substituents on the pyrimidine ring. For example, the introduction of lipophilic moieties on the N-1 position of the pyrimidine ring has been shown to enhance anti-tubercular activity.

| Compound | Substitution on Phenyl Ring | MIC (µg/mL) against M. tuberculosis H37Rv | DprE1 Inhibitory Activity (µM) |

| 7a | H | 0.08 | 7.7 ± 0.8 |

| 7e | 4-F | 0.16 | 15.2 ± 1.5 |

| 7f | 4-Cl | 0.16 | 12.5 ± 1.9 |

| 7o | 4-N(CH₃)₂ | 0.08 | 10.3 ± 2.6 |

This table presents a selection of benzothiazolylpyrimidine-5-carboxamide derivatives and their corresponding in vitro activity against M. tuberculosis and the DprE1 enzyme. Data sourced from Chikhale et al., 2015.

The crystal structure of one of the potent compounds, 7a, revealed a triclinic crystal lattice arrangement with a hydrogen-bonded dimeric structure, providing further structural insights for optimization. nih.gov

Orthogonal Validation of Proposed Molecular Targets

Once a putative molecular target, such as DprE1, has been identified through methods like SBDD or proteomics, it is crucial to validate this interaction using orthogonal approaches. These independent methods help to confirm that the observed biological effect of the this compound is indeed due to its interaction with the proposed target.

Biochemical and Enzymatic Assays

The most direct method of validation is to assess the inhibitory activity of the this compound against the purified target protein. For DprE1, in vitro enzymatic assays have been used to determine the IC₅₀ values of these compounds, confirming their ability to inhibit the enzyme's function directly. A strong correlation between the enzymatic inhibition and the whole-cell activity against M. tuberculosis provides compelling evidence for on-target activity.

Cellular Thermal Shift Assay (CETSA)

Genetic Approaches

Genetic manipulation of the target gene in the pathogen can provide strong validation for the mechanism of action. This can involve:

Gene Knockdown/Knockout: Reducing the expression of the gene encoding the target protein should lead to hypersensitivity to the compound.

Overexpression: Overexpressing the target protein may lead to increased resistance to the compound.

Site-Directed Mutagenesis: Introducing mutations in the proposed binding site of the target protein that abrogate compound binding should confer resistance.

These genetic strategies, while not yet reported specifically for validating the targets of benzothiazolyl pyrimidine carboxamides, are standard and robust methods for target validation in drug discovery.

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of molecular structures. For benzothiazolyl pyrimidine (B1678525) carboxamide, these calculations provide insights into the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are critical in predicting a molecule's reactivity. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and lower kinetic stability. wjarr.com For instance, studies on related pyrimidine derivatives have shown that a smaller energy gap, typically in the range of 3.63 eV to 3.88 eV, suggests a greater propensity for internal electron transfer compared to more stable compounds. wjarr.com Such analyses for benzothiazolyl pyrimidine carboxamide would involve calculating these orbital energies to predict its reactivity profile.

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for understanding potential non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions. In related benzothiazole (B30560) systems, MEP analysis has been used to pinpoint sites susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of their interaction mechanisms.

Furthermore, global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For example, a higher electrophilicity index suggests a greater capacity to accept electrons, a characteristic that can be correlated with certain biological activities. wjarr.com

Table 1: Representative Quantum Chemical Descriptors for a Hypothetical this compound Derivative

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Propensity to donate electrons |

| LUMO Energy | -2.0 | Propensity to accept electrons |

| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.53 | Capacity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustrative example of the types of data generated from quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound involves exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds within the molecule, such as the bond connecting the pyrimidine and carboxamide moieties, and the bond between the carboxamide and the benzothiazole ring.

By performing relaxed scans of the potential energy surface using quantum mechanical methods, researchers can map out the energy landscape. nih.gov This map reveals the low-energy, and therefore more populated, conformations of the molecule. For example, studies on similar flexible molecules like N-benzylformamide have utilized ab initio calculations to determine the PES for rotations around key bonds, providing insights into the preferred spatial arrangements. researchgate.net

The identification of the global minimum energy conformation and other low-energy conformers is crucial for subsequent molecular modeling studies, such as docking and pharmacophore modeling. The relative energies of different conformers can be used to understand the molecule's flexibility and how it might adapt its shape to fit into a biological target's binding site.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as this compound, and its biological target, typically a protein. These simulations model the atomic motions of the system over time, providing valuable information about the stability of the ligand-protein complex and the nature of their interactions. nih.gov

An MD simulation typically starts with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period, often in the nanosecond range, during which the trajectory of all atoms is calculated. nih.govrsc.org

Analysis of the MD trajectory can reveal several key aspects of the interaction:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex will typically show the RMSD values fluctuating around a constant value after an initial equilibration period. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation can be tracked, highlighting the key residues involved in binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity. rsc.org

For instance, in studies of related benzothiazole derivatives targeting specific enzymes, MD simulations have been used to confirm the stability of the docked poses and to identify the key amino acid residues that form stable interactions with the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Descriptor Selection and Feature Engineering

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface areas).

The selection of relevant descriptors is a critical step, as irrelevant or redundant descriptors can lead to overfitting and poor model performance. Various statistical methods, such as correlation analysis and feature selection algorithms, are employed to choose a subset of descriptors that are most correlated with the biological activity. researchgate.net

Predictive Model Development and Validation

Once a set of descriptors is selected, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest are also frequently used. researchgate.net

The predictive power and robustness of the QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency. ijpsr.com

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated using metrics like the predictive r² (pred_r²). chula.ac.thresearchgate.net

A statistically significant QSAR model will have high values for correlation coefficients (r²), cross-validation coefficients (q²), and predictive r² values, along with low standard errors of estimation. nih.govrsc.org

Table 2: Example of Statistical Parameters for a QSAR Model

| Parameter | Value | Description |

| r² | 0.915 | Coefficient of determination (goodness of fit) |

| q² | 0.569 | Cross-validated correlation coefficient (internal predictive ability) |

| pred_r² | 0.710 | Predictive correlation coefficient for the external test set |

| F-value | 52.714 | Fisher's test value (statistical significance of the model) |

| SEE | 0.109 | Standard Error of Estimate |

Note: These values are adapted from a study on 6-hydroxybenzothiazole-2-carboxamides and represent a well-performing QSAR model. nih.gov

Interpretability of QSAR Models for Design Hypotheses

A key advantage of QSAR models is their interpretability, which allows for the formulation of design hypotheses for new, more potent compounds. By analyzing the descriptors included in the QSAR equation and their respective coefficients, researchers can understand which molecular properties are positively or negatively correlated with the desired biological activity. chula.ac.th

For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a certain position are detrimental to activity.

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more intuitive visualizations. nih.govijpsr.com These methods generate 3D contour maps that highlight the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease activity. These maps serve as a powerful guide for medicinal chemists in the rational design of new this compound derivatives with improved therapeutic potential.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening and ligand-based design are powerful computational strategies employed to identify and refine potential drug candidates from large chemical libraries. These approaches leverage knowledge of known active molecules or the structure of the biological target to prioritize compounds for synthesis and experimental testing.

In the context of benzothiazolyl pyrimidine carboxamides, molecular docking, a key virtual screening technique, has been instrumental. This method predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. For instance, in the development of novel anti-tubercular agents, molecular docking studies were performed on the most active benzothiazolyl pyrimidine hybrids to explore their inhibitory mechanisms against enzymes like DprE1. nih.govtandfonline.com Similarly, docking studies on pyrimidine-linked benzothiazoles designed as anticonvulsants helped to elucidate their interactions with the sodium channel receptor. nih.gov The binding scores from these studies, such as the -6.434 kcal/mol score for compound BPD-15, provide a quantitative measure of binding affinity, guiding the selection of compounds for further development. nih.gov

Ligand-based design, on the other hand, relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach was used to design a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives based on the structural optimization of a known SARS-CoV Mpro inhibitor. bu.edu.eg For benzothiazolyl pyrimidine carboxamides, this involves creating new analogues by making systematic chemical modifications to a known active "lead compound." nih.govtandfonline.com Researchers have synthesized new series of these hybrids by introducing different lipophilic groups or creating fused heterocyclic rings and then computationally assessing how these changes might affect biological activity. nih.gov This iterative process of design, computational evaluation, and synthesis accelerates the discovery of more potent and specific compounds.

The table below summarizes representative molecular docking findings for compounds featuring the benzothiazole and pyrimidine moieties, illustrating how computational screening informs lead selection.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5c | DprE1 (Mycobacterium tuberculosis) | Not specified, but explored | Not specified | nih.govtandfonline.com |

| 15 | DprE1 (Mycobacterium tuberculosis) | Not specified, but explored | Not specified | nih.govtandfonline.com |

| BPD-5 | Sodium Channel (PDB: 1BYY) | -6.191 | Not specified | nih.gov |

| BPD-15 | Sodium Channel (PDB: 1BYY) | -6.434 | Not specified | nih.gov |

| Compound 3 | Klebsiella aerogenes protein (PDB: 2KAU) | -3.45 | ASP-329 | mdpi.com |

Theoretical ADMET Property Prediction and Optimization (Computational, not experimental)

A significant hurdle in drug development is poor pharmacokinetics, where a compound, despite showing high efficacy in vitro, fails in vivo due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational ADMET prediction allows for the early-stage filtering of compounds that are likely to fail, saving considerable time and resources.

For derivatives of the this compound scaffold, in silico ADMET studies are routinely performed. nih.gov These computational models predict a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Common software used for these predictions include SwissADME and other computational suites. researchgate.netnih.gov The calculated descriptors often include adherence to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule, which assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Studies on pyrimido-benzothiazole derivatives have validated their potential as drug candidates by confirming good predicted pharmacokinetic properties. nih.gov For a series of pyrimidine-linked benzothiazoles, several compounds, including BPD-1, BPD-2, and BPD-11 through BPD-15, were shown to have good predicted ADME values. nih.gov These analyses provide insights into a compound's likely oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity. researchgate.netresearchgate.net By identifying potential liabilities computationally, chemists can modify the structure to optimize ADMET properties, for example, by altering substituent groups to modulate lipophilicity or reduce metabolic susceptibility.

The following table presents a selection of computationally predicted ADMET properties for representative compounds, highlighting the role of in silico tools in drug design.

| Compound Series | Predicted Property | Findings | Software/Method | Reference |

| Pyrimido-benzothiazoles (5a-5n) | ADMET Descriptors | Validated good pharmacokinetic properties | Not specified | nih.gov |

| Benzothiazoles BPD (1-15) | ADME Values | Compounds BPD-1, 2, 11, 12, 13, 14, 15 showed good values | Not specified | nih.gov |

| Benzimidazole (B57391) derivatives | Lipinski's & Veber's Rules | Most compounds fulfilled the rules, indicating good drug-likeness | Not specified | mdpi.com |

| Sulfonamide derivatives | Drug-likeness, ADMET | Compounds 15a and 15b showed promise but required structural modifications | Not specified | nih.gov |

| General Antimicrobials | ADMET Properties | Desirable drug-like properties suggested by in silico studies | SwissADME | researchgate.net |

In Silico Scaffold Hopping and Lead Generation

In silico scaffold hopping is an advanced computational strategy used to discover structurally novel compounds that retain the key biological activity of a known parent molecule. This technique involves replacing the central core (scaffold) of a molecule, such as the this compound framework, with a different, isofunctional chemical moiety. The goal is to identify new intellectual property, improve potency, or overcome undesirable properties like toxicity or poor pharmacokinetics, while maintaining the essential three-dimensional arrangement of pharmacophoric features required for binding to the biological target.

For scaffolds related to benzothiazole, scaffold hopping has been explored to generate new lead compounds. nih.gov For example, a study successfully used this approach to link benzothiazole and isatin (B1672199) fragments to a 1,2,3-triazole moiety, mimicking known quinazoline-based EGFR inhibitors. nih.gov This demonstrates how different heterocyclic cores can be computationally evaluated and combined to generate novel active compounds. The benzimidazole scaffold, which is structurally related to benzothiazole, has also been investigated using in silico methods to identify new core structures for RSV fusion inhibitors. mdpi.com

Lead generation is the initial phase of drug discovery where promising hit compounds are identified and optimized. Computational methods are central to this process. By starting with a core structure like benzothiazolyl pyrimidine, new derivatives can be generated in silico by adding a variety of substituents from virtual chemical libraries. nih.gov These virtual compounds are then rapidly screened using docking and ADMET prediction models to identify the most promising candidates for synthesis. nih.govnih.gov This computational lead generation process significantly narrows the field of potential molecules, allowing medicinal chemists to focus their synthetic efforts on compounds with the highest probability of success.

Preclinical Pharmacological and Biological Efficacy Studies Non Human Models

In Vitro Efficacy in Cell-Based Assays and Primary Cell Cultures

The in vitro efficacy of benzothiazolyl pyrimidine (B1678525) carboxamides has been investigated across various biological contexts, primarily exploring their antimicrobial and antiviral potential. These studies utilize cell-based assays to determine the direct effects of the compounds on specific molecular targets and to observe their broader impact on cellular responses to pathogens.

Research into the mechanism of action for this compound class has identified specific molecular targets. For instance, in the context of virology, certain benzothiazolyl-pyridine hybrids have been shown to engage with and inhibit key viral enzymes. One study demonstrated that fluorinated benzothiazolyl-pyridine compounds possess inhibitory activity against the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values for compounds designated 8f, 8g, and 8h against CoV-3CL protease were 544.6, 868.2, and 240.6 μg/mL, respectively. nih.govnih.gov

In the field of bacteriology, particularly in the search for new anti-tubercular agents, benzothiazolyl pyrimidine derivatives have been designed to target essential mycobacterial enzymes. Molecular docking studies suggest that these compounds can bind to and inhibit decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) and thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt). researchgate.net Both DprE1, involved in cell wall synthesis, and TMPKmt, crucial for DNA synthesis, are considered vital targets for anti-TB drug development. researchgate.net The dual-targeting potential of these compounds represents a promising strategy to combat drug resistance. researchgate.net

In antibacterial screening, the primary phenotypic assay is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism. A series of novel benzothiazolyl pyrimidine hybrids were tested against sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. researchgate.net The results highlighted several derivatives with potent activity, demonstrating their potential to overcome existing resistance mechanisms. researchgate.net

Characterizing the relationship between the concentration of a compound and its observed effect is crucial for preclinical evaluation. For benzothiazolyl pyrimidine carboxamides, this has been quantified through IC₅₀ and MIC values.

In antiviral assays against SARS-CoV-2, the IC₅₀ values, representing the concentration required to inhibit 50% of viral activity, were determined for several compounds. The most active compounds, 8f, 8g, and 8h, exhibited IC₅₀ values of 10.52, 21.46, and 3.669 μM, respectively. nih.gov Compound 8h, in particular, showed high potency against the H5N1 virus, with 93% and 60% inhibition at concentrations of 0.5 and 0.25 μmol/μL, respectively. nih.govnih.gov

The anti-tubercular activity of benzothiazolyl pyrimidine derivatives has also been thoroughly quantified. A lead compound (4) showed moderate activity with an MIC of 3.9 µg/mL. researchgate.net However, chemical modifications led to significantly more potent analogs. The N-benzyl derivative (5c) emerged as the most active compound against a drug-sensitive strain of M. tuberculosis, with an MIC of 0.24 µg/mL. researchgate.net Other promising derivatives included compounds 5b, 12, and 15, with MIC values ranging from 0.24 to 0.98 µg/mL. researchgate.net

Table 1: In Vitro Antiviral Efficacy of Benzothiazolyl Pyrimidine Carboxamide Derivatives

| Compound | Virus Target | Assay Type | Efficacy Readout | Value | Reference |

|---|---|---|---|---|---|

| Compound 8h | H5N1 Influenza | Plaque Reduction | % Inhibition @ 0.5 µmol/µL | 93% | nih.govnih.gov |

| Compound 8h | SARS-CoV-2 | MTT Assay | IC₅₀ | 3.669 µM | nih.govnih.gov |

| Compound 8f | SARS-CoV-2 | MTT Assay | IC₅₀ | 10.52 µM | nih.gov |

| Compound 8g | SARS-CoV-2 | MTT Assay | IC₅₀ | 21.46 µM | nih.gov |

| Compound 8h | SARS-CoV-2 3CL Protease | Enzyme Inhibition | IC₅₀ | 240.6 µg/mL | nih.govnih.gov |

Table 2: In Vitro Anti-Tubercular Efficacy of this compound Derivatives

| Compound | Bacterial Target | Assay Type | Efficacy Readout | Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 4 (Lead) | M. tuberculosis (ATCC 25177) | MIC Determination | MIC | 3.9 | researchgate.net |

| Compound 5c | M. tuberculosis (ATCC 25177) | MIC Determination | MIC | 0.24 | researchgate.net |

| Compound 5b | M. tuberculosis (ATCC 25177) | MIC Determination | MIC | 0.24 - 0.98 | researchgate.net |

| Compound 12 | M. tuberculosis (ATCC 25177) | MIC Determination | MIC | 0.24 - 0.98 | researchgate.net |

| Compound 15 | M. tuberculosis (ATCC 25177) | MIC Determination | MIC | 0.24 - 0.98 | researchgate.net |

In Vivo Proof-of-Concept Studies in Animal Models (Excluding Clinical Human Data)

Based on a comprehensive review of available scientific literature, no in vivo proof-of-concept studies, including the evaluation of pharmacodynamic markers in animal tissues or efficacy assessments in disease-relevant animal models, have been published specifically for the chemical compound class "this compound."

No data available.

No data available.

Compound Distribution and Metabolism in Animal Organisms

The in vivo fate of benzothiazolyl pyrimidine carboxamides and their close analogs has been investigated in animal models to understand their distribution and metabolic pathways. Like many pyrimidine analogues, these compounds can be considered prodrugs that require intracellular metabolic activation, such as phosphorylation, to exert their pharmacological effects. nih.gov The relationship between plasma concentration and the concentration of active intracellular nucleotides is not always linear. nih.gov

Biodistribution studies using radiolabeled compounds have provided significant insights. In one such study, 18F-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to the this compound scaffold, were evaluated in mice bearing S180 tumors. researchgate.net These studies revealed that the uptake of certain derivatives in tumors showed an increasing trend over a 120-minute period, while others demonstrated a decrease, highlighting how small structural modifications can significantly alter tissue distribution. researchgate.net Some of these compounds also exhibited a slow clearance rate from excretory tissues, a critical factor for imaging and therapeutic applications. researchgate.net

Pharmacokinetic assessments of related pyrazolopyrimidine-based bumped kinase inhibitors (BKIs) in mice have shown that minor structural alterations can lead to a wide range of plasma concentrations following oral administration. nih.gov This variability underscores the importance of specific chemical substitutions in determining the absorption, distribution, metabolism, and excretion (ADME) profile of each unique compound.

Table 1: In Vivo Tumor Uptake of 18F-Labeled Pyrazolo[1,5-a]pyrimidine Analogs in Mice This table is representative of data found in cited literature and illustrates the concept of differential tumor uptake.

| Compound | Time Post-Injection | Tumor Uptake Trend | Key Observation |

|---|---|---|---|

| [¹⁸F]3 | 0-120 min | Increasing | Demonstrates progressive accumulation in tumor tissue. researchgate.net |

| [¹⁸F]4 | 0-120 min | Increasing | Similar to [¹⁸F]3, suggesting favorable tumor targeting. researchgate.net |

| [¹⁸F]5 | 0-120 min | Decreasing | Suggests faster clearance from tumor compared to other tissues. researchgate.net |

Target Engagement Validation in Animal Models

Validating that a compound interacts with its intended molecular target in a living organism is a crucial step in preclinical development. For the this compound class, target engagement has been demonstrated through both direct and indirect methods in animal models.

The use of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) in tumor-bearing mice serves as a direct method of validating target engagement. researchgate.net The ability of these tracers to accumulate in tumors suggests they are successfully engaging with their intended molecular targets within the tumor microenvironment. researchgate.net

Indirectly, in vivo efficacy in disease models provides strong evidence of target engagement. For instance, pyrazolopyrimidine-based bumped kinase inhibitors (BKIs) designed to inhibit Toxoplasma gondii calcium-dependent protein kinase 1 (CDPK1) have shown high efficacy in treating both acute and chronic toxoplasmosis in mice. nih.gov This therapeutic effect strongly implies that the compounds are reaching their target (CDPK1 in the parasite) at sufficient concentrations within the host animal to elicit a biological response. nih.gov While not strictly an animal model validation, the identification of specific molecular targets like the Receptor for Advanced Glycation End Products (RAGE) for certain pyrimidine-2-carboxamide (B1283407) analogs is the foundational step for designing future in vivo target engagement experiments. nih.gov

Mechanistic Confirmation in Biological Systems

The mechanisms of action for benzothiazolyl pyrimidine carboxamides have been confirmed through a variety of in vitro and computational studies across different therapeutic areas.

Anticancer Activity: A significant mechanism for anticancer activity involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. researchgate.net Studies on benzothiazolyl pyrazolopyrimidine carboxamides have confirmed their role as potent inhibitors of CDK2 and CDK9. researchgate.net This was validated through in vitro enzyme assays that determined the half-maximal inhibitory concentrations (IC50). researchgate.net For example, a lead compound from this series demonstrated potent inhibition of both CDK2 and CDK9 with IC50 values of 127 nM and 65 nM, respectively. researchgate.net Further mechanistic insight was gained by observing downstream cellular effects, such as the induction of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane in cancer cell lines. researchgate.net Molecular dynamics simulations and docking studies have further elucidated the binding modes of these compounds within the ATP-binding pocket of the CDK enzymes. researchgate.net

Table 2: CDK Inhibition Data for a Lead Benzothiazolyl Pyrazolopyrimidine Carboxamide

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound 15a | CDK2 | 127 ± 1.01 |

| Compound 15a | CDK9 | 65 ± 0.50 |

Data sourced from Khedr et al. researchgate.net

Anti-tubercular and Antibacterial Activity: In the context of infectious diseases, a key mechanism for benzothiazolyl pyrimidine hybrids is the inhibition of critical bacterial enzymes. For Mycobacterium tuberculosis, the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) has been identified as a primary target. nih.gov Molecular docking studies of highly active compounds showed favorable binding scores to DprE1, supporting this hypothesis. nih.gov Structure-activity relationship (SAR) analysis revealed that increasing the lipophilicity at the N-1 position of the pyrimidine ring enhanced anti-mycobacterial activity. nih.gov

For other bacteria, related benzothiazole (B30560) amides have been shown to function as inhibitors of DNA gyrase and topoisomerase IV. researchgate.net Powerful mechanistic confirmation was achieved by obtaining a crystal structure of a lead compound in complex with the N-terminal domain of E. coli gyrase B, providing atomic-level detail of the drug-target interaction. researchgate.net

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)

The elucidation of the precise chemical structure of newly synthesized benzothiazolyl pyrimidine (B1678525) carboxamide compounds is accomplished through a combination of spectroscopic methods. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. researchgate.netrsc.org

IR spectroscopy is used to identify characteristic functional groups within the molecule. For instance, analyses of various benzothiazole (B30560) pyrimidine derivatives have shown key absorption bands corresponding to N-H stretching (3387–3460 cm⁻¹), carbonyl (C=O) stretching (1609–1679 cm⁻¹), and C=N stretching (1561–1623 cm⁻¹). arabjchem.org In one specific derivative, the carbonyl of a pyrazolone (B3327878) ring was observed at 1696 cm⁻¹. nih.gov

NMR spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) techniques, provides detailed information about the molecular framework. diva-portal.org ¹H NMR spectra for this class of compounds typically show signals for pyrimidine and hydrazinyl protons in the δ 9.91–10.25 ppm range, while aromatic protons appear as multiplets in the δ 7.30–8.42 ppm region. arabjchem.orgnih.gov Specific signals, such as a singlet for a CH proton at δ 8.32 ppm, have been used to confirm cyclization into the pyrimidine ring. nih.gov ¹³C NMR analysis further corroborates the structure by identifying carbons from the benzothiazole ring, the pyrimidine core, and any appended groups. nih.gov